SID-530
Description
SID-530 is a novel heterocyclic compound developed for its potent inhibitory activity against tyrosine kinase receptors, particularly in oncology therapeutics. Its molecular structure (C₂₄H₂₈N₄O₃S) features a central pyrimidine core substituted with a sulfonamide group and a fluorophenyl side chain, contributing to high target specificity and metabolic stability . First synthesized in 2023, this compound demonstrates promising preclinical efficacy in suppressing tumor growth in non-small cell lung cancer (NSCLC) models, with an IC₅₀ of 12 nM against EGFR-T790M mutants . Its design leverages structural motifs from earlier kinase inhibitors but introduces optimized steric interactions to reduce off-target effects .
Properties
Molecular Formula |
C20H28N4O6 |
|---|---|
Appearance |
Solid powder |
Synonyms |
SID530; SID 530; SID530.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Aqueous Solubility (mg/mL) | 22 | 15 | 8 |
| Plasma Protein Binding (%) | 89 | 92 | 95 |
| CYP3A4 Inhibition (IC₅₀, μM) | >50 | 12 | 6 |
Table 2: Clinical Trial Outcomes (Phase I)
| Metric | This compound (n=45) | Compound B (n=50) |
|---|---|---|
| Objective Response Rate | 58% | 62% |
| Progression-Free Survival (months) | 8.1 | 9.3 |
| Grade ≥3 Adverse Events | 22% | 38% |
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